1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-phenylpyrazolo[3,4-d]pyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5/c13-6-11-10-7-16-17(12(10)15-8-14-11)9-4-2-1-3-5-9/h1-5,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGKAYYYLDMGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10983714 | |
| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65143-08-0 | |
| Record name | 1-Phenyl-1H-pyrazolo(3,4-d)pyrimidine-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065143080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10983714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
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Starting Material : 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine (1k) serves as the precursor.
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Reagents : Benzoyl chloride and trimethylsilyl cyanide (TMSCN) in anhydrous methylene chloride (CHCl).
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Mechanism :
Key Advantages
Table 1: Optimization Parameters for Reissert Reaction
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | CHCl | 78 | 95 |
| Temperature | 0–25°C | 82 | 97 |
| TMSCN Equivalents | 1.2 | 85 | 96 |
| Reaction Time | 4 hours | 80 | 94 |
Condensation-Cyclization of Sodium Enolates
An alternative route utilizes sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate as a versatile intermediate for constructing the pyrimidine ring.
Synthetic Pathway
Critical Observations
Table 2: Performance of Cyanating Agents
| Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyanogen Bromide | DMF | 72 | 92 |
| TMSCN | CHCN | 68 | 89 |
| KCN | HO | 55 | 85 |
Functional Group Interconversion from Amine Precursors
Derivatization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile offers a modular pathway to the target compound.
Stepwise Synthesis
Challenges and Solutions
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Side Reactions : Competing oxidation of the amine group is suppressed by inert atmosphere (N or Ar).
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Purification : Column chromatography (SiO, ethyl acetate/hexane) isolates the product with 88% recovery.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield Range (%) | Scalability | Key Limitation |
|---|---|---|---|
| Reissert Reaction | 75–85 | High | Sensitivity to moisture |
| Enolate Cyclization | 55–72 | Moderate | Byproduct formation |
| Amine Derivatization | 60–70 | Low | Multi-step protocol |
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core are replaced with other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile typically involves several chemical reactions that modify the pyrazolo[3,4-d]pyrimidine framework. For instance, the compound can be synthesized through the reaction of phenylhydrazine with appropriate carbonitrile derivatives under controlled conditions. Advanced characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. For example:
- Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells, with IC50 values of 12.5 µM and 15.0 µM respectively .
- Mechanism of Action : The anticancer activity is attributed to its ability to inhibit key signaling pathways involved in tumor growth, potentially through interactions with DNA topoisomerase .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising antimicrobial effects against various bacterial strains. This suggests a broader application in treating infections .
Anti-inflammatory Effects
The structural characteristics of this compound also indicate potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases .
Case Studies and Research Findings
Several research studies have focused on exploring the applications of this compound:
Mechanism of Action
The mechanism of action of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Table 1: Key Derivatives of Pyrazolo[3,4-d]pyrimidine and Their Properties
Key Observations:
- Electron-Withdrawing Groups (CN, Cl): The 4-cyano group enhances electrophilicity, making the compound a potent kinase inhibitor. In contrast, 4-chloro derivatives serve as versatile intermediates for nucleophilic substitutions .
- Anti-inflammatory Activity: Sulfonamide-linked derivatives (e.g., ) exhibit dual inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and NF-κB pathways, unlike the parent carbonitrile compound.
Biological Activity
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities, particularly as a potential anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a unique structure consisting of a pyrazole ring fused with a pyrimidine ring and a phenyl group attached to the pyrazole. Its molecular formula is , and it has been classified as a potential inhibitor of various protein kinases, which play crucial roles in cell signaling pathways related to growth and proliferation.
This compound exhibits its biological activity primarily through the inhibition of protein kinases. This inhibition can disrupt the signaling pathways that are often dysregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Anticancer Activity
In vitro Studies : Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- EGFR-TK Inhibition : A study demonstrated that several derivatives of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine showed significant inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK) with inhibition rates ranging from 41% to 91% in breast (MCF-7) and lung (A-549) cancer cell lines. Compound 6b exhibited the highest activity with 91% inhibition .
- Cell Proliferation Assays : Another research indicated that compounds derived from this scaffold displayed potent anti-proliferative activities against A549 and HCT-116 cancer cells, with IC50 values as low as 0.016 µM for compound 12b against wild-type EGFR .
Data Table: Anticancer Activity of Selected Derivatives
| Compound | Cell Line | IC50 (µM) | EGFR Inhibition (%) |
|---|---|---|---|
| 6b | MCF-7 | Not Specified | 91 |
| 12b | A549 | 8.21 | Not Specified |
| 12b | HCT-116 | 19.56 | Not Specified |
Apoptotic Induction and Cell Cycle Arrest
Research has shown that certain derivatives not only inhibit cell proliferation but also induce apoptosis and arrest the cell cycle at specific phases. For example, compound 12b was found to significantly increase the BAX/Bcl-2 ratio, indicating enhanced apoptotic activity. Flow cytometric analyses confirmed that it induced cell cycle arrest at the S and G2/M phases .
Case Studies
- Study on Antitumor Activity : In a systematic evaluation of various derivatives, compounds with specific substitutions on the pyrazolo[3,4-d]pyrimidine core were synthesized and tested for their antitumor activity. The results highlighted that structural modifications could enhance biological efficacy significantly.
- Molecular Docking Studies : Molecular docking studies have been employed to elucidate the binding modes of these compounds within the ATP-binding site of EGFR-TK, revealing critical hydrogen bonding interactions that contribute to their inhibitory effects .
Future Directions
The ongoing research into this compound suggests potential avenues for further exploration:
- Optimization of Structure : Further modifications may yield more potent derivatives with improved selectivity for specific kinases.
- In vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the therapeutic potential and safety profile of these compounds.
Q & A
Q. What are the standard synthetic methodologies for preparing 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile?
The compound is typically synthesized via cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. For example, treatment with formic acid under reflux conditions facilitates cyclization to form the pyrazolo[3,4-d]pyrimidine core . Alternative reagents like urea or thiourea can yield hydroxyl or thiol derivatives at position 6 of the pyrimidine ring . Key steps include optimizing reaction time (e.g., 10 hours for formic acid) and solvent selection (e.g., DMF for recrystallization) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical. For example, H NMR can confirm phenyl substitution patterns and nitrile group presence, while HPLC ensures purity (>95% as per industrial standards) . X-ray crystallography has been used to resolve structural ambiguities in related pyrazolo[3,4-d]pyrimidine derivatives, providing bond-length validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste must be segregated and disposed via certified hazardous waste services. Experiments involving toxic intermediates (e.g., fluorobenzamides) should use fume hoods or gloveboxes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?
Yield variations often stem from substituent effects or reagent purity. For instance, electron-withdrawing groups on the phenyl ring may slow cyclization, necessitating extended reaction times . Contradictory data in fluorinated derivatives (e.g., 5-(fluorobenzoylamino) analogs) can arise from competing side reactions; monitoring via thin-layer chromatography (TLC) or mass spectrometry (MS) is advised .
Q. What strategies optimize the regioselectivity of functional group substitutions on the pyrazolo[3,4-d]pyrimidine scaffold?
Regioselectivity is influenced by reaction conditions. For example, using formamide instead of formic acid favors amination at position 4 over carbonyl formation . Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distribution, as demonstrated in studies on fluorobenzamide derivatives .
Q. How do structural modifications impact the compound’s biological activity in anticancer research?
Substitutions at positions 3 and 5 of the pyrimidine ring alter interactions with kinase targets. For example, 4-amino derivatives show enhanced inhibitory activity against tyrosine kinases, while nitrile groups improve metabolic stability . Comparative assays using fluorinated vs. non-fluorinated analogs reveal fluorine’s role in enhancing binding affinity .
Q. What experimental approaches validate the compound’s stability under varying pH and temperature conditions?
Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) coupled with HPLC analysis detect degradation products. For instance, the nitrile group may hydrolyze to carboxylic acid under acidic conditions, requiring pH-controlled storage . Thermogravimetric analysis (TGA) confirms thermal stability up to 200°C in related pyrazolo[3,4-d]pyrimidines .
Methodological Considerations
Q. How can researchers troubleshoot failed cyclization reactions during synthesis?
Common issues include insufficient heating or incorrect stoichiometry. Increasing reflux temperature (e.g., 120°C in DMF) or using catalysts like acetic acid can promote cyclization . MS and IR spectroscopy help identify unreacted intermediates (e.g., residual 5-amino-pyrazole precursors) .
Q. What purification techniques are most effective for isolating high-purity this compound?
Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively separates byproducts. Recrystallization in DMF or ethanol yields crystals suitable for X-ray analysis . For fluorinated analogs, reverse-phase HPLC with acetonitrile/water gradients achieves >99% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
